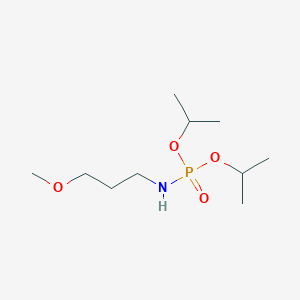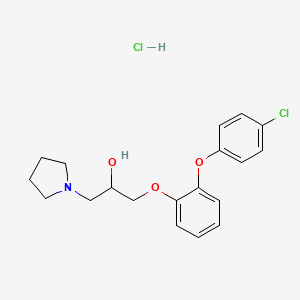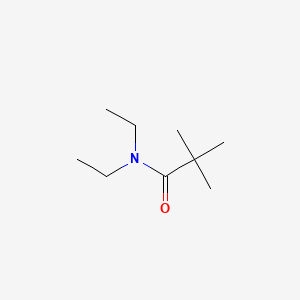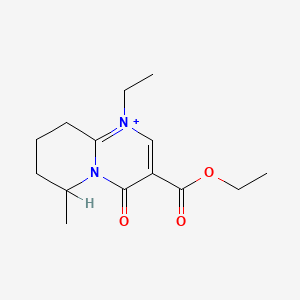
Dipropan-2-yl(3-methoxypropyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diisopropyl phosphoramidate with 3-methoxypropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .
Aplicaciones Científicas De Investigación
Dipropan-2-yl(3-methoxypropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active phosphoric acid derivatives, which can then participate in various biochemical pathways. These pathways may include enzyme inhibition or activation, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl phosphoramidate
- 3-Methoxypropyl phosphoramidate
- Phosphoramidate derivatives with different alkyl or aryl groups
Uniqueness
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is unique due to its specific combination of isopropyl and methoxypropyl groups attached to the phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphoramidate derivatives may not be as effective .
Propiedades
Número CAS |
35812-32-9 |
|---|---|
Fórmula molecular |
C10H24NO4P |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
N-di(propan-2-yloxy)phosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H24NO4P/c1-9(2)14-16(12,15-10(3)4)11-7-6-8-13-5/h9-10H,6-8H2,1-5H3,(H,11,12) |
Clave InChI |
QMGZRPWKWBQJMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(NCCCOC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)




![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)


![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
